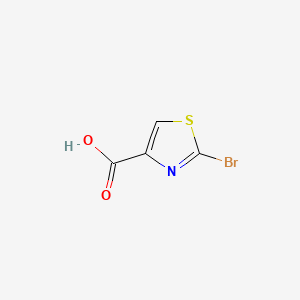

2-Bromo-4-thiazolecarboxylic acid

説明

Historical Context and Significance of Thiazole (B1198619) Derivatives in Organic Chemistry

The journey of thiazole chemistry began in the late 19th century, and since then, thiazole and its derivatives have become integral to various scientific fields, including pharmaceuticals and materials science. numberanalytics.com The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a structural motif found in numerous biologically active compounds. numberanalytics.comneliti.com Its presence in natural products like vitamin B1 (thiamine) and penicillin underscores its fundamental role in biological processes. pharmaguideline.comanalis.com.my Over the years, the versatility of the thiazole scaffold has led to the development of a wide array of synthetic derivatives with diverse applications, including antimicrobial, anti-inflammatory, and anticancer agents. numberanalytics.comnih.gov The ability to modify the thiazole ring at various positions has allowed chemists to fine-tune the properties of these molecules, leading to the discovery of novel therapeutic agents and functional materials. analis.com.mynih.gov

Structural Features and Unique Reactivity of the Thiazole Ring System

The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which imparts a degree of aromaticity greater than that of the corresponding oxazoles. wikipedia.org This aromatic character is evident in its 1H NMR spectrum, with proton signals appearing between 7.27 and 8.77 ppm. analis.com.mywikipedia.org The presence of both a sulfur and a nitrogen atom within the ring creates a unique electronic distribution. The nitrogen atom at position 3 is the most basic site and is readily protonated. pharmaguideline.com The carbon at the C2 position is the most electron-deficient and possesses an acidic proton, making it susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.comwikipedia.org Conversely, electrophilic substitution reactions preferentially occur at the C5 position. pharmaguideline.com The reactivity of the thiazole ring can be further influenced by the presence of various substituents at the C2, C4, and C5 positions. analis.com.my Electron-donating groups enhance the ring's basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. analis.com.my

Importance of Brominated Thiazoles in Synthetic Methodologies

Brominated thiazoles, including 2-Bromo-4-thiazolecarboxylic acid, are valuable intermediates in organic synthesis. The bromine atom serves as a versatile functional handle, enabling a wide range of subsequent chemical transformations. Nucleophilic substitution reactions can readily displace the bromide, allowing for the introduction of various other functional groups. pharmaguideline.com Furthermore, the bromine atom facilitates cross-coupling reactions, such as Suzuki and Stille couplings, which are powerful methods for forming carbon-carbon bonds and constructing more complex molecular architectures. The synthesis of the full family of bromothiazoles, including 2-bromothiazole (B21250), 4-bromothiazole, 5-bromothiazole, and their di- and tri-brominated counterparts, has been revisited and optimized to improve their accessibility for modern synthetic efforts. researchgate.netlookchem.comnih.gov These optimized methods often involve sequential bromination and debromination steps and aim to avoid the use of elemental bromine. researchgate.netnih.gov The availability of these brominated precursors is crucial for the development of new materials and pharmaceuticals. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a building block in the synthesis of more complex molecules with potential biological activity. Its derivatization allows for the exploration of structure-activity relationships in medicinal chemistry. For instance, it can be a precursor for creating novel compounds with potential applications as antimicrobial or anticancer agents. ijper.orgbohrium.com The synthesis of this compound itself can be achieved from starting materials like Ethyl 2-bromothiazole-4-carboxylate. chemicalbook.com The compound's chemical properties and spectroscopic data have been characterized, providing a foundation for its use in further synthetic endeavors. sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H2BrNO2S | sigmaaldrich.comsigmaaldrich.comscbt.comthermofisher.comsynquestlabs.com |

| Molecular Weight | 208.03 g/mol | sigmaaldrich.comsigmaaldrich.comscbt.comsynquestlabs.com |

| CAS Number | 5198-88-9 | sigmaaldrich.comchemicalbook.comscbt.comthermofisher.com |

| Appearance | White to light brown solid/powder | sigmaaldrich.comthermofisher.com |

| UV max | 243 nm (in MeOH) | chemicalbook.com |

Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| Infrared Spectrum | Conforms to structure | thermofisher.com |

| Purity (by HPLC) | >=97.5 % | thermofisher.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGREHRAUWCAHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376810 | |

| Record name | 2-Bromo-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5198-88-9 | |

| Record name | 2-Bromo-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Thiazolecarboxylic Acid and Its Analogs

Direct Synthesis Approaches to 2-Bromo-4-thiazolecarboxylic Acid

Direct synthesis of this compound can be achieved through two main strategies: the bromination of a pre-formed thiazole-4-carboxylic acid scaffold or the construction of the thiazole (B1198619) ring with the bromine atom already incorporated.

Strategies Involving Bromination of Thiazole-4-carboxylic Acid Precursors

The direct bromination of the thiazole core is a common method for introducing a bromine atom. However, electrophilic substitution on the thiazole ring can be complex, as the 2-position is often less reactive towards electrophiles unless activated. actachemscand.org One effective strategy involves the hydrolysis of an ester precursor, such as Ethyl 2-bromothiazole-4-carboxylate. This method yields 2-bromothiazole-4-carboxylic acid in high purity. For instance, hydrolysis of the ethyl ester can result in a 93% yield of the desired carboxylic acid. chemicalbook.com Another approach is decarboxylative bromination, which allows for the introduction of a bromine atom onto the thiazole core under specific conditions. researchgate.net

| Precursor | Reagents/Conditions | Product | Yield |

| Ethyl 2-bromothiazole-4-carboxylate | 1. NaOH (aq) 2. HCl (aq) | This compound | 93% chemicalbook.com |

| Thiazole carboxylic acid derivatives | Bromine source | Brominated thiazole core | High researchgate.net |

Cyclization Reactions for the Formation of the Thiazole Ring with Bromine Substitution

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. This approach involves the cyclization of an α-haloketone with a thioamide. To synthesize thiazole-4-carboxylic acid derivatives, bromopyruvic acid or its esters are common starting materials. google.comresearchgate.net For example, the reaction of bromopyruvic acid with a suitable thioamide can directly lead to the formation of the thiazole-4-carboxylic acid backbone. researchgate.net Similarly, cyclic condensation of bromopyruvate with thiourea can produce aminothiazole-4-carboxylate derivatives, which can be further modified. google.com

| Reactant 1 | Reactant 2 | Product |

| Bromopyruvic acid | Thioformamide | Thiazole-4-carboxylic acid google.com |

| Ethyl bromopyruvate | Thiourea | Ethyl aminothiazole-4-carboxylate google.com |

| Bromopyruvic acid | Thioamide | Thiazole-4-carboxylic acid derivative researchgate.net |

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of intermediates like esters and other halogenated thiazoles provides versatile building blocks for creating a library of this compound analogs.

Esterification of Thiazolecarboxylic Acids

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically pushed towards the product by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com This method is applicable to thiazolecarboxylic acids, allowing for the synthesis of various alkyl esters which can serve as protected forms of the carboxylic acid or as intermediates for further reactions.

| Reaction Type | Reactants | Catalyst | Key Features |

| Fischer Esterification | Carboxylic acid, Alcohol | H₂SO₄, TsOH, HCl | Equilibrium reaction; driven by excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com |

Preparation of Halogenated Thiazole Building Blocks

A variety of brominated thiazoles serve as essential precursors for more complex molecules. The synthesis of the complete family of bromothiazoles, including 2-bromothiazole (B21250), 4-bromothiazole, and various di- and tri-brominated species, has been optimized. nih.gov These methods often rely on sequential bromination and debromination steps, avoiding the use of elemental bromine. nih.gov For instance, 2,4-dibromothiazole is a readily available starting material that can be used in regioselective cross-coupling reactions to synthesize more substituted thiazoles. nih.gov These halogenated building blocks are instrumental in creating diverse thiazole derivatives through techniques like halogen-metal exchange. researchgate.net

| Compound | Synthetic Approach |

| 2-Bromothiazole | Sequential bromination-debromination nih.gov |

| 4-Bromothiazole | Sequential bromination-debromination nih.gov |

| 2,4-Dibromothiazole | Single-step from 1,3-thiazolidine-2,4-dione researchgate.net or other methods nih.gov |

| 2,5-Dibromothiazole | Two steps from 2-amino-1,3-thiazole researchgate.net |

Nucleophilic Halogen Replacement Strategies for Bromothiazoles

The bromine atom on the thiazole ring, particularly at the 2- and 5-positions, is susceptible to replacement by nucleophiles, often facilitated by conversion to an organometallic intermediate. Halogen-metal exchange is a powerful strategy for this transformation. Reacting a bromothiazole with a strong base like n-butyllithium at low temperatures generates a thiazolyllithium species. nih.govresearchgate.net This highly reactive intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. For example, 2-bromothiazole and 5-bromothiazole can be converted into their respective thiazolyllithium compounds, which can then be carboxylated to form thiazole-2-carboxylic acid and thiazole-5-carboxylic acid. researchgate.net This methodology provides a convenient route to derivatives that are otherwise difficult to access.

This bromo-lithium exchange is a key step in many cross-coupling reactions, such as the Negishi and Stille couplings, where the lithiated intermediate is transmetalated to zinc or tin, respectively, before coupling with another halo-compound in the presence of a palladium catalyst. nih.gov

| Starting Material | Reagent | Intermediate | Application |

| 2-Bromothiazole | n-Butyllithium | 2-Thiazolyllithium | Synthesis of thiazole-2-carboxylic acid researchgate.net |

| 5-Bromothiazole | n-Butyllithium | 5-Thiazolyllithium | Synthesis of thiazole-5-carboxylic acid researchgate.net |

| 2-Substituted 4-bromothiazoles | n-Butyllithium | 2-Substituted 4-thiazolyllithium | Negishi and Stille cross-coupling reactions nih.gov |

Oxidation and Hydrolysis Routes for Thiazole-4-carboxylic Acid Preparation

The preparation of the thiazole-4-carboxylic acid core is a critical step, often achieved through the oxidation of a pre-existing functional group at the C4 position or the hydrolysis of a carboxylic acid precursor.

Oxidation Methods:

A common strategy involves the oxidation of a 4-substituted thiazole. For instance, 4-methylthiazole can be oxidized to thiazole-4-carboxylic acid. One documented method involves heating 4-methylthiazole with a mixture of concentrated sulfuric acid and 70% nitric acid, resulting in a 71% yield of the desired carboxylic acid after a 5-hour reaction at 95°C. google.com

Alternatively, a two-step process can be employed starting from a 4-halomethylthiazole. This precursor is first treated with an acid in an aqueous medium to form a hydroxymethylthiazole. google.com This intermediate is then oxidized using a mixture of nitric acid and sulfuric acid. The presence of sulfuric acid alongside nitric acid has been found to be crucial for achieving high yields, which can exceed 90%. google.com

Another route begins with the hydrolysis of a 4-(dihalomethyl)thiazole using a strong acid like sulfuric acid, which converts it to the corresponding thiazole-4-carbaldehyde. google.com This aldehyde can be isolated or, preferably, oxidized in situ. The subsequent oxidation of the aldehyde to the carboxylic acid is effectively carried out with a nitric acid and sulfuric acid mixture at temperatures between 80-95°C, yielding the final product. google.com For example, the hydrolysis of 4-dichloromethylthiazole followed by in situ oxidation yields thiazole-4-carboxylic acid with an 85.5% yield. google.com The oxidation of thiazolines to the aromatic thiazole ring can also be achieved using molecular oxygen, which is considered an environmentally benign approach. researchgate.netscispace.com

Hydrolysis Methods:

Hydrolysis offers a direct route to the carboxylic acid from its derivatives, such as esters or nitriles. This method is fundamental in organic synthesis for deprotecting or converting functional groups. organic-chemistry.orgyoutube.com

A prominent example is the saponification of an ester. Methyl thiazole-4-carboxylate can be converted to thiazole-4-carboxylic acid by heating it to reflux for one hour with a 10% aqueous solution of sodium hydroxide (B78521). google.com Following the hydrolysis, the reaction mixture is cooled and acidified to a pH of 3 with hydrochloric acid, causing the thiazole-4-carboxylic acid to precipitate. This process has been reported to achieve yields as high as 95.6%. google.com This straightforward hydrolysis of a C4-ester is a common final step in multi-step syntheses of this compound. chemicalbook.com

Table 1: Selected Oxidation and Hydrolysis Routes for Thiazole-4-carboxylic Acid

| Starting Material | Reagents | Conditions | Product | Yield (%) |

| 4-Methylthiazole | H₂SO₄, 70% HNO₃ | 95°C, 5 hours | Thiazole-4-carboxylic acid | 71 |

| 4-Dichloromethylthiazole | 1) H₂SO₄ (hydrolysis) 2) HNO₃, H₂SO₄ (oxidation) | 1) Reflux 2) 80-95°C | Thiazole-4-carboxylic acid | 85.5 |

| 4-Hydroxymethylthiazole | HNO₃, H₂SO₄ | Not specified | Thiazole-4-carboxylic acid | >90 |

| Methyl thiazole-4-carboxylate | 10% NaOH(aq), then HCl(aq) | Reflux, 1 hour | Thiazole-4-carboxylic acid | up to 95.6 |

Advanced Synthetic Techniques for Stereoselective and Regioselective Synthesis

Advanced synthetic methods are crucial for controlling the specific arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) in thiazole derivatives.

Stereoselective Synthesis:

While the final aromatic product, this compound, is planar and lacks chiral centers, stereoselectivity can be vital in the synthesis of its non-aromatic precursors, such as thiazolidine-4-carboxylic acids. These saturated heterocycles are often prepared from chiral amino acids like L-cysteine. mcmaster.canih.gov For example, the reaction of L-cysteine with aldehydes or ketones yields 2-substituted thiazolidine-4(R)-carboxylic acids, where the stereochemistry at the C4 position is retained from the starting amino acid. nih.gov The subsequent aromatization of such a precursor, if a suitable pathway is designed, would lead to the thiazole ring. The synthesis of new thiazole derivatives is an important area of research due to their diverse biological activities. nih.gov

Regioselective Synthesis:

Regioselectivity is paramount in ensuring the correct placement of the bromine atom at the C2 position and the carboxylic acid at the C4 position. The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. ingentaconnect.com To achieve the desired 2,4-disubstituted pattern, a carefully chosen α-haloketone equivalent that leads to the C4-carboxylic acid function is required.

Modern advancements focus on one-pot, multi-component reactions that can efficiently and regioselectively generate highly substituted thiazoles. medmedchem.combepls.com For instance, the reaction of 1,4-disubstituted thiosemicarbazides with chloroacetone has been used to synthesize 2,3,4-trisubstituted thiazoles, demonstrating control over the substitution pattern. nih.gov Furthermore, visible-light-mediated protocols have been developed for the regioselective synthesis of related fused-ring systems like thiazolo[3,2-b] google.comchemicalbook.comnih.govtriazoles, showcasing the potential of photochemical methods to control reaction outcomes under green conditions. rsc.org The synthesis of 2-substituted 4-carboxy thiazoles can be achieved selectively from cysteine, taking advantage of microwave irradiation to facilitate the key manganese dioxide-mediated oxidation step. researchgate.net Deprotonation with strong bases, which occurs selectively at the C2 position of the thiazole ring, allows for the introduction of substituents at this specific site. Subsequent functionalization could then install the desired bromo group. wikipedia.org

Comparison of Synthetic Efficiencies and Scalability

Yield and Simplicity:

The hydrolysis of a pre-formed ester like ethyl 2-bromothiazole-4-carboxylate is a high-yielding final step. google.comchemicalbook.com For example, the hydrolysis of methyl thiazole-4-carboxylate with NaOH can produce the acid in up to 95.6% yield. google.com This approach is simple and effective, provided the ester is readily accessible.

Routes involving oxidation can also be high-yielding. The oxidation of 4-hydroxymethylthiazole can give yields exceeding 90%, and the in-situ oxidation of thiazole-4-carbaldehyde (from 4-dichloromethylthiazole) yields 85.5% of the carboxylic acid. google.com However, these methods may involve harsh reagents like nitric and sulfuric acids and elevated temperatures, which can pose challenges for scalability and safety.

Scalability and Green Chemistry:

For industrial-scale production, factors like reagent toxicity, waste generation, and operational simplicity are critical. Methods employing harsh oxidizing agents like nitric acid may be less favorable due to safety and environmental concerns. google.com

In contrast, "green" approaches are gaining traction. The use of molecular oxygen or air as the oxidant for converting thiazolines to thiazoles is an example of an environmentally benign process. researchgate.netscispace.com Similarly, catalyst-free methods performed in water as a solvent represent a move towards more sustainable synthesis. bepls.com While specific yields for the target molecule using these green methods are not detailed in the provided context, they often offer advantages in terms of reduced hazardous waste and simpler work-up procedures, which are beneficial for scalability. bepls.com Multi-component reactions, especially those performed under solvent-free conditions or microwave irradiation, can also improve efficiency by reducing reaction times and energy consumption. bepls.comresearchgate.net

Table 2: Comparison of Synthetic Route Efficiencies

| Synthetic Route | Key Steps | Reported Yields (%) | Advantages | Disadvantages |

| Ester Hydrolysis | Saponification of methyl/ethyl (2-bromo)thiazole-4-carboxylate | up to 95.6 | High yield, simple final step, mild conditions. | Requires synthesis of the ester precursor. |

| Oxidation of 4-Substituted Thiazoles | Oxidation of 4-methyl, 4-hydroxymethyl, or 4-formyl thiazole | 71 to >90 | High yields, uses simple precursors. | Often requires harsh reagents (HNO₃, H₂SO₄) and high temperatures. |

| Multi-step from L-Cysteine | Condensation, esterification, oxidation, hydrolysis | ~60-65 (overall, estimated from step yields) | Inexpensive starting materials, mild conditions overall. | Multi-step process, moderate yield in the oxidation step. |

Reactivity and Chemical Transformations of 2 Bromo 4 Thiazolecarboxylic Acid

Reactions at the Bromine Center

The bromine atom attached to the thiazole (B1198619) ring is a focal point for numerous synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds, and 2-bromo-4-thiazolecarboxylic acid serves as a suitable substrate for these transformations.

Suzuki Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org This method is widely used for the synthesis of biaryl compounds. nih.gov For instance, this compound can be coupled with various aryl boronic acids to introduce diverse aryl substituents at the 2-position of the thiazole ring. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com In the context of this compound, this reaction allows for the introduction of alkynyl groups at the C2 position. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl, making bromo-substituted thiazoles suitable substrates. wikipedia.org

Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a C-C bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov This reaction provides a means to introduce vinyl groups onto the thiazole ring at the C2 position. The efficiency and selectivity of the Heck reaction can be influenced by factors such as the choice of palladium catalyst, ligand, base, and reaction conditions. nih.govnih.gov While challenges can arise from the coordination of N-heteroaryl halides to the palladium catalyst, the use of sterically bulky ligands can often overcome these issues. nih.gov

Table 1: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Thiazole-Aryl |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Thiazole-Alkyne |

| Heck Reaction | Alkene | Pd catalyst, Base | Thiazole-Alkene |

Nucleophilic Substitution Reactions of the Bromine Atom

While palladium-catalyzed reactions are prevalent, the bromine atom on the thiazole ring can also undergo nucleophilic substitution, although this is generally less common for aryl halides unless the ring is activated by electron-withdrawing groups. The electron-withdrawing nature of the thiazole ring itself and the carboxylic acid can facilitate such reactions with strong nucleophiles under specific conditions.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful technique for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. harvard.edutcnj.edu Treating this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures can lead to the exchange of the bromine atom for a lithium atom. harvard.eduresearchgate.netnih.gov The resulting lithiated thiazole is a potent nucleophile and can be quenched with a wide range of electrophiles to introduce various functional groups at the 2-position. researchgate.net This method provides access to a diverse array of 2-substituted thiazole-4-carboxylic acids. researchgate.net

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the C4 position offers another handle for chemical modification, allowing for the synthesis of a variety of derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is a reversible reaction, and the equilibrium can be driven towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com Alternatively, the carboxylic acid can be activated, for example, by conversion to an acid chloride, which then reacts readily with an alcohol to form the ester.

Amidation: Similarly, the carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for instance, by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride. The resulting amide bond is a key feature in many biologically active molecules.

Table 2: Common Derivatives of the Carboxylic Acid Moiety

| Reaction | Reagent | Functional Group Formed |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Reduction | Reducing Agent (e.g., BH₃, LiAlH₄) | Alcohol |

| Reduction | Reducing Agent (e.g., DIBAL-H) | Aldehyde |

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) will typically reduce the carboxylic acid all the way to the corresponding primary alcohol, 4-(hydroxymethyl)thiazole. More controlled reduction to the aldehyde, 2-bromo-4-formylthiazole, can be achieved using milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. These reduction products serve as valuable intermediates for further synthetic elaborations.

Decarboxylation Studies

The decarboxylation of heteroaromatic carboxylic acids is a reaction of significant synthetic utility. For this compound, this transformation involves the removal of the carboxyl group at the C4 position to yield 2-bromothiazole (B21250). This reaction typically requires specific conditions due to the stability of the aromatic ring system.

While simple aliphatic carboxylic acids are resistant to heat-induced decarboxylation, the presence of electron-withdrawing groups or specific structural features can facilitate this process. libretexts.orgyoutube.com In the case of heteroaromatic acids, thermal decarboxylation can often be achieved by heating the compound, sometimes in the presence of a metal catalyst like copper or its salts, in a high-boiling point solvent. youtube.com The mechanism for such reactions, particularly when a double-bonded functional group is adjacent to the carboxyl group's alpha carbon, may proceed through a cyclic elimination pathway. libretexts.orgyoutube.com Another established method for decarboxylation involves heating the acid or its salt with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. libretexts.org

Reactivity of the Thiazole Ring System

The thiazole ring is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. chemicalbook.com The presence of the electronegative nitrogen atom and the sulfur atom influences the electron density at each position of the ring. For the parent thiazole molecule, the C5 position is considered the most electron-rich and is the preferred site for electrophilic attack. chemicalbook.compharmaguideline.com Conversely, the C2 position is the most electron-deficient and is susceptible to deprotonation or nucleophilic attack. chemicalbook.compharmaguideline.com

In this compound, the ring is further influenced by two electron-withdrawing groups: the bromo substituent at C2 and the carboxylic acid at C4. These groups significantly deactivate the ring towards electrophilic attack, making such reactions challenging.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored due to the strong deactivating effects of both the bromo and carboxyl substituents. uci.edu EAS reactions proceed via an initial attack by an electrophile to form a positively charged intermediate (an arenium ion), a step which is slow and rate-determining because it disrupts aromaticity. libretexts.orglibretexts.org The presence of electron-withdrawing groups destabilizes this cationic intermediate, thus increasing the activation energy and slowing down the reaction.

In a standard thiazole ring, any electrophilic substitution, such as halogenation or sulfonation, preferentially occurs at the C5 position. pharmaguideline.comslideshare.net If an EAS reaction were to be forced upon this compound, the C5 position would still be the most likely site of attack, as it remains the least electron-deficient carbon atom on the ring. However, forcing conditions would be necessary to overcome the high deactivation of the system.

Deprotonation and Subsequent Functionalization

A more viable strategy for functionalizing the thiazole ring is through deprotonation. The most acidic ring proton in a thiazole substituted at the C2 and C4 positions is the one at C5. In related 2-bromothiazole systems, deprotonation at C5 can be achieved using strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). google.com This generates a highly reactive lithiated intermediate.

This nucleophilic species can then react with a wide range of electrophiles to introduce new functional groups at the C5 position. For example, quenching the lithiated intermediate with carbon dioxide would introduce a carboxylic acid group. google.com This method provides a powerful and regioselective route to 5-substituted-2-bromo-4-thiazolecarboxylic acid derivatives.

Derivatization Strategies for Structural Modification

Structural modifications of this compound are readily achieved through reactions targeting its two primary functional handles: the carboxylic acid group and the bromo substituent.

The carboxylic acid can be converted into a variety of derivatives using standard organic chemistry protocols. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄), can produce a range of esters. masterorganicchemistry.com This is a reversible equilibrium-driven process, often pushed towards the product by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com Alternatively, amide bond formation can be accomplished by activating the carboxylic acid and then reacting it with a primary or secondary amine. nih.gov Common coupling reagents for this transformation include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. nih.govpeptide.com

The bromo group at the C2 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron species (like a boronic acid or ester), is particularly effective for forming new carbon-carbon bonds. nih.govwikipedia.orglibretexts.org This reaction offers a powerful method to introduce aryl, heteroaryl, or vinyl groups at the C2 position, dramatically increasing molecular complexity. researchgate.netnih.gov

Table 1: Potential Derivatization Reactions of this compound

| Target Site | Reaction Type | Reagents & Conditions | Resulting Structure |

| Carboxylic Acid | Fischer Esterification | R-OH, H⁺ (cat.), Heat | 2-Bromo-4-(alkoxycarbonyl)thiazole |

| Carboxylic Acid | Amide Coupling | R₂NH, Coupling Agent (e.g., EDC, HOBt) | 2-Bromo-4-(N,N-dialkylcarbamoyl)thiazole |

| Bromo Group | Suzuki Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Vinyl-4-thiazolecarboxylic Acid |

| Thiazole Ring (C5) | Deprotonation/Alkylation | 1) n-BuLi, -78°C; 2) R-X (Alkyl Halide) | 2-Bromo-5-alkyl-4-thiazolecarboxylic Acid |

Mechanistic Studies of Key Transformation Pathways

The mechanisms underpinning the transformations of this compound are well-established principles in organic chemistry.

Amide Coupling: The mechanism of EDC/HOBt-mediated amide coupling involves the initial activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. In the presence of HOBt, the O-acylisourea is rapidly converted into an active HOBt ester. This ester is less prone to side reactions and racemization than the O-acylisourea and reacts cleanly with an amine nucleophile to furnish the desired amide product, releasing HOBt. nih.gov

Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. libretexts.orglibretexts.org It generally involves three key steps: nih.govuwindsor.ca

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-bromothiazole derivative, forming a palladium(II) intermediate. This is often the rate-determining step. uwindsor.ca

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, allowing the cycle to continue. nih.govuwindsor.ca

This mechanistic understanding is crucial for optimizing reaction conditions and predicting the outcomes of complex synthetic sequences involving this versatile heterocyclic building block.

Applications in Medicinal Chemistry and Biological Sciences

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. The thiazole (B1198619) nucleus, the central component of 2-Bromo-4-thiazolecarboxylic acid, is a prime example of such a scaffold. fabad.org.trglobalresearchonline.netnih.gov Its derivatives have been successfully developed as inhibitors for various enzymes and receptors involved in disease processes. fabad.org.trnih.gov

The value of the thiazole scaffold is evident in the number of FDA-approved drugs that contain this heterocyclic ring. fabad.org.trglobalresearchonline.net Medications such as the anticancer agents dasatinib (B193332) and dabrafenib, the antiretroviral ritonavir, and the anti-inflammatory drug meloxicam (B1676189) all feature a thiazole core, highlighting its therapeutic importance. nih.govnih.gov The ability to easily modify the thiazole ring at various positions allows chemists to generate large libraries of compounds for screening, which is a crucial step in discovering new lead compounds for drug development. researchgate.net

Antimicrobial Activity of Thiazolecarboxylic Acid Derivatives

Derivatives of thiazolecarboxylic acid have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. sysrevpharm.orgbiointerfaceresearch.com For instance, certain thiazole derivatives have shown considerable antibacterial activity against Staphylococcus aureus and Bacillus thuringiensis. nih.gov The introduction of different substituents onto the thiazole ring can modulate the antimicrobial spectrum and potency. For example, the addition of an indole (B1671886) moiety to the thiazole structure has been explored to create potent antibacterial drugs. biointerfaceresearch.com

Research has also shown that some thiazole derivatives are effective against fungal pathogens like Candida albicans and Candida krusei. biointerfaceresearch.com The development of new antifungal agents is critical, and thiazole-based compounds, such as the approved drug ravuconazole, represent a promising avenue for research. nih.gov

Anti-inflammatory Properties and Mechanisms

Thiazole derivatives have been extensively investigated for their anti-inflammatory properties. wisdomlib.orgbenthamscience.com A primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation. researchgate.netnih.gov Some thiazole derivatives act as selective inhibitors of COX-2, an enzyme isoform that is upregulated during inflammation. researchgate.netnih.gov This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

In addition to COX inhibition, some thiazole-based compounds have been shown to inhibit lipoxygenase (LOX) enzymes, another important pathway in the inflammatory response. researchgate.net The dual inhibition of both COX and LOX pathways could offer therapeutic advantages for treating inflammatory conditions. nih.gov Studies have demonstrated that certain synthetic thiazole compounds can significantly reduce paw edema in animal models of inflammation, validating their potential as anti-inflammatory agents. wisdomlib.org

Anticancer and Cytotoxic Effects of Thiazole-based Compounds

The thiazole scaffold is a prominent feature in a number of anticancer drugs and is a major focus of research in the development of new cancer therapies. nih.govnih.goveurekaselect.com Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, liver, and colorectal cancer. mdpi.commdpi.com Their mechanisms of action are diverse and target key pathways involved in cancer cell proliferation and survival. nih.gov

One of the key mechanisms by which thiazole-based compounds exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govacs.org Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and disrupting their dynamics can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov Several thiazole derivatives have been designed as tubulin polymerization inhibitors, with some showing potent activity. nih.govnih.govacs.org For example, a series of thiazole-naphthalene derivatives were found to have significant anti-proliferative activity, with the most active compound inhibiting tubulin polymerization with an IC50 value of 3.3 µM. nih.gov These compounds often bind to the colchicine (B1669291) binding site on tubulin, preventing the formation of the microtubule network necessary for mitosis. nih.gov

Lactate (B86563) dehydrogenase (LDH) is an enzyme that plays a crucial role in the metabolism of cancer cells. nih.govacs.org Many cancer cells rely on aerobic glycolysis, a process where they convert glucose to lactate even in the presence of oxygen. LDH catalyzes the final step of this process, the conversion of pyruvate (B1213749) to lactate. nih.govnih.gov The inhibition of LDH can disrupt the energy supply of cancer cells, leading to their death. acs.orgnih.gov Thiazole-based compounds have been developed as inhibitors of human lactate dehydrogenase A (hLDHA), the isoform of LDH that is often overexpressed in tumors. acs.orgnih.gov In silico and in vitro studies have identified thiazole derivatives that show good binding affinity and inhibitory activity against hLDHA. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of thiazole-based compounds. nih.govresearchgate.net These studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. jst.go.jpresearchgate.net For instance, SAR studies on thiazole derivatives have revealed that the type and position of substituents on the thiazole and associated phenyl rings can significantly influence their cytotoxic effects and their inhibitory activity against specific targets like tubulin or LDH. nih.govacs.org In the development of LDH inhibitors, it was found that electron-withdrawing groups at certain positions on the phenyl ring enhanced in vitro cytotoxicity. nih.gov Similarly, for coumarin-thiazole hybrids targeting VEGFR-2 in breast cancer, the specific substitutions on the thiazole moiety were critical for activity. researchgate.net These studies provide a rational basis for the design of more potent and selective anticancer agents. nih.govjpionline.org

Interactive Data Table: Anticancer Activity of Thiazole Derivatives

Below is a summary of the in vitro cytotoxic activity of selected thiazole derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5b (Thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 | nih.gov |

| A549 (Lung) | 0.97 | nih.gov | |

| Compound 4c (Thiazole derivative) | MCF-7 (Breast) | 2.57 | mdpi.com |

| HepG2 (Liver) | 7.26 | mdpi.com | |

| Compound 8j (Thiazole-based small molecule) | HepG2 (Liver) | 7.90 | acs.org |

| Compound 8m (Thiazole-based small molecule) | HepG2 (Liver) | 5.15 | acs.org |

| Compound 7c (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

| Compound 9a (2,4-disubstituted thiazole) | HepG2, MCF-7, HCT116, HeLa | 3.35 - 18.69 | nih.gov |

Antiviral Potential of Thiazole Derivatives

Thiazole derivatives have emerged as a significant class of compounds with broad-spectrum antiviral activity, inhibiting a range of viruses including influenza, coronaviruses, herpes viruses, and human immunodeficiency virus (HIV). nih.gov The development of new, safe, and effective antiviral drugs is a critical area of research, especially with the rise of drug-resistant viral strains. nih.govresearchgate.net

One area of investigation has been on 2-aryl substituted thiazolidine-4-carboxylic acids, which have shown promising results against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). nih.gov For instance, a p-bromo substituted derivative demonstrated significant activity against AIV with a half-maximal inhibitory concentration (IC50) of 3.47 µM. nih.gov These preliminary findings suggest that thiazolidine (B150603) carboxylic acids could be developed into effective antiviral drugs for these infections. nih.gov

Furthermore, other studies have highlighted the antiviral properties of various substituted thiazoles. For example, 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid exhibited notable activity against Herpes simplex virus (HSV-1 and -2) and vaccinia viruses, with an IC50 of 12 μg/ml. jchemrev.comwikipedia.org The versatility of the thiazole scaffold allows for the synthesis of a multitude of derivatives, some of which have shown potent antiviral effects in the nanomolar range. researchgate.net The ongoing research in this field focuses on understanding the host-virus interactions to design more targeted and potent therapeutic agents. nih.gov

Table 1: Antiviral Activity of Selected Thiazole Derivatives

| Compound Class | Target Virus | Reported Activity (IC50) |

|---|---|---|

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Avian Influenza Virus (AIV) | 3.47 µM (for p-bromo derivative) |

| 2-Aryl substituted thiazolidine-4-carboxylic acids | Infectious Bronchitis Virus (IBV) | 4.10 µM (for p-chloro derivative) |

| Quinazolinone derivatives | Herpes Simplex Virus (HSV-1, -2), Vaccinia virus | 12 µg/ml |

| Thiazole/triazole derivatives | Coxsackie Virus (CVB-2) | >18 μM |

| Thiazole/triazole derivatives | HIV-1 | >16 – >59 μM |

Anthelmintic Applications of Thiazole-based Compounds

Parasitic infections caused by helminths (worms) remain a significant global health issue. nih.gov Thiazole derivatives have been a subject of interest in the search for new anthelmintic drugs. tsijournals.commdpi.com The thiazole ring is a component of the well-known anthelmintic drug, Thiabendazole, which functions by inhibiting the helminth-specific enzyme, fumarate (B1241708) reductase. wikipedia.org

Studies on newly synthesized thiazole derivatives have demonstrated their potential to paralyze and kill earthworms, which are often used as a preliminary model for anthelmintic activity due to their anatomical similarities to intestinal roundworms. tsijournals.comjocpr.com For example, certain synthesized thiazole derivatives showed a significant, dose-dependent anthelmintic effect, with some compounds demonstrating paralysis and death times comparable to the standard drug, piperazine (B1678402) citrate. tsijournals.com

Research has also explored thiazolopyrimidine derivatives, which have shown potent anthelmintic properties. jocpr.com The effectiveness of these compounds is often influenced by the nature of the substituents on the aryl part of the molecule, with electron-withdrawing groups sometimes enhancing the activity. jocpr.com While much of the initial research has been conducted on non-pathogenic worms, these findings provide a strong basis for further investigation into the efficacy of these compounds against pathogenic nematodes in both humans and animals. nih.govresearchgate.net

Table 2: Anthelmintic Activity of a Thiazole Derivative

| Compound | Concentration (mg/mL) | Paralysis Time (min) | Death Time (min) |

|---|---|---|---|

| Thiazole derivative 1c | 5 | Comparable to standard | Comparable to standard |

| Thiazole derivative 1b | 5 | 23.12 ± 0.90 | 46.04 ± 1.00 |

| Thiazole derivative 1b | 10 | 14.30 ± 0.90 | 30.46 ± 0.60 |

| Thiazole derivative 1b | 15 | 9.16 ± 0.70 | 20.03 ± 0.10 |

| Thiazole derivative 1b | 20 | 4.41 ± 0.70 | 14.04 ± 1.00 |

Investigation of Other Biological Activities (e.g., antioxidant, herbicidal)

Beyond their antiviral and anthelmintic properties, thiazole derivatives have been investigated for a range of other biological activities, including antioxidant and herbicidal effects.

Antioxidant Activity: A number of studies have revealed the antioxidant potential of thiazole derivatives. For instance, a series of carbazole-based 2,4-disubstituted thiazoles were synthesized and evaluated for their antioxidant activity. tsijournals.com Several of these compounds exhibited higher antioxidant activity than the standard antioxidant Butylhydroxytoluene (BHT). tsijournals.com The radical scavenging activity of these compounds is a key indicator of their antioxidant capacity.

Herbicidal Activity: Carboxylic acid derivatives are extensively found in compounds with proven bioactivities, including herbicides. nih.gov Thiazole derivatives have been specifically explored for their herbicidal potential. N-(thiazol-2-yl)-2-(4-aryloxyphenoxy) propionamides, for example, have displayed moderate to excellent herbicidal activity against various types of grass at a concentration of 1500 g/hm². jocpr.com Some of these compounds showed 100% inhibition of crabgrass and barnyard grass growth in both pre- and post-emergence treatments. jocpr.com The development of such compounds could offer new solutions for weed control in agriculture.

Mechanism of Action Studies for Bioactive Derivatives

Understanding the mechanism of action at a molecular level is crucial for the rational design and optimization of bioactive compounds. For thiazole derivatives, this involves studying their interactions with specific enzymes and receptors and finding ways to enhance their binding affinity and specificity.

The biological activity of thiazole derivatives is often attributed to their ability to inhibit key enzymes or modulate the function of receptors. For example, the anthelmintic drug Thiabendazole acts by inhibiting the mitochondrial enzyme fumarate reductase, which is specific to helminths. wikipedia.org

In the context of cancer therapy, thiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. nih.gov For example, certain thiazole-containing compounds have shown high-affinity binding to the c-KIT G-quadruplex, leading to the suppression of the c-KIT proto-oncogene expression. nih.gov Molecular docking studies have helped to visualize how these inhibitors bind within the active sites of enzymes. For instance, some thiazole derivatives are predicted to inhibit the E. coli MurB enzyme, a potential mechanism for their antibacterial activity. nih.gov Similarly, thiazole-based compounds have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, with some derivatives showing potent inhibitory activity. nih.govacs.org

Improving the binding affinity and specificity of a drug candidate for its target is a primary goal in drug development. For thiazole derivatives, this can be achieved through various structural modifications. Structure-activity relationship (SAR) studies are instrumental in identifying the chemical features that are crucial for biological activity. mdpi.com

For example, in the development of acetylcholinesterase inhibitors, the incorporation of a thiazole moiety has been shown to be important for optimizing activity. acs.org Molecular docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the binding of the inhibitor to the enzyme's active site. acs.org For instance, the nitrogen atom in the thiazole ring can form a hydrogen bond with amino acid residues like Trp136 in the target protein, thereby stabilizing the complex. acs.org

Furthermore, the introduction of specific substituents can enhance binding. The presence of electron-withdrawing groups has been shown to be beneficial for the antibacterial activity of some thiazole derivatives. biointerfaceresearch.com By understanding these molecular interactions, medicinal chemists can design and synthesize new derivatives with improved potency and selectivity for their intended biological targets. fabad.org.tr

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-Bromo-4-thiazolecarboxylic acid by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different protons in the molecule. A characteristic singlet is observed for the proton at the 5-position of the thiazole (B1198619) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, though its position can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by identifying the unique carbon environments within the molecule. The spectrum will show distinct peaks for the two carbons of the thiazole ring, with the carbon atom bonded to the bromine atom appearing at a characteristic chemical shift. The carboxyl carbon will also have a specific resonance in the downfield region of the spectrum. The chemical shifts in ¹³C NMR are influenced by the electronegativity of adjacent atoms, with the carbon attached to the bromine showing a downfield shift compared to an unsubstituted thiazole ring. docbrown.info

| ¹H NMR Data for this compound |

| Proton |

| Thiazole-H |

| COOH |

| ¹³C NMR Data for this compound |

| Carbon |

| C2 (C-Br) |

| C4 (C-COOH) |

| C5 |

| COOH |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key characteristic IR absorptions for this compound include:

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing hydrogen bonding. libretexts.org

A strong absorption band typically found between 1710 and 1760 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org The exact position can vary depending on whether the acid exists as a monomer or a hydrogen-bonded dimer. libretexts.org

Absorptions associated with the C-N and C-S stretching vibrations of the thiazole ring, which appear in the fingerprint region of the spectrum.

A C-Br stretching vibration, which is typically observed in the lower frequency region of the spectrum.

The presence of these distinct peaks in the IR spectrum confirms the presence of the carboxylic acid and the bromo-thiazole functionalities. thermofisher.comdocbrown.info

| Characteristic IR Absorption Bands for this compound |

| Functional Group |

| O-H (Carboxylic acid) |

| C=O (Carbonyl) |

| C-N/C-S (Thiazole ring) |

| C-Br |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information. The molecular weight of this compound is 208.03 g/mol . sigmaaldrich.comsynquestlabs.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, corresponding to the intact molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Fragmentation of the molecular ion can lead to the loss of various neutral fragments, such as CO₂, H₂O, or Br, resulting in the formation of fragment ions that are detected by the mass spectrometer. Analysis of these fragment ions can help to piece together the structure of the original molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like carboxylic acids. nih.gov For this compound, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram. thermofisher.com The retention time of the compound is characteristic under specific chromatographic conditions.

Gas Chromatography (GC): Gas chromatography can also be used for the analysis of this compound, although it may require derivatization to increase its volatility and thermal stability. nih.gov Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or other derivative, making it more amenable to GC analysis. nih.gov GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural identification of the compound and any impurities. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. For derivatives of thiazole (B1198619), methods like Density Functional Theory (DFT) are commonly employed to understand their structural and electronic characteristics. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. In a related study on thiazole derivatives, the HOMO was often found to be delocalized over the thiazole and adjacent rings, while the LUMO's localization varied with substitution. researchgate.net For 2-Bromo-4-thiazolecarboxylic acid, the HOMO would likely be centered on the thiazole ring and the sulfur atom, indicating regions susceptible to electrophilic attack. Conversely, the LUMO would be distributed across the molecule, with significant contributions from the carboxylic acid and the C=N bond, highlighting potential sites for nucleophilic attack. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Table 1: Representative Quantum Chemical Parameters for a Thiazole Carboxylic Acid Analog

| Parameter | Calculated Value | Significance |

| HOMO Energy | -7.811 eV | Indicates electron-donating ability |

| LUMO Energy | -1.523 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.288 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |

Note: The data presented is for a representative thiazole carboxylic acid analog and is intended to be illustrative. Specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly valuable in drug discovery for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor.

In studies involving similar thiazole derivatives, docking simulations have been instrumental in identifying key binding interactions. researchgate.netnih.gov For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a protein's active site. The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex over time. MD simulations model the movement of atoms and molecules, offering a dynamic view of the binding interactions and conformational changes. For a complex involving this compound, MD simulations would help to assess the stability of the predicted binding pose and the persistence of key interactions, such as the hydrogen bonds formed by the carboxylic acid.

Table 2: Potential Intermolecular Interactions of this compound in a Binding Site

| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Carboxylic acid (donor and acceptor) | Arginine, Lysine, Histidine, Asparagine, Glutamine |

| Hydrogen Bonding | Thiazole Nitrogen (acceptor) | Serine, Threonine, Tyrosine |

| Halogen Bonding | Bromine atom | Carbonyl oxygens, Aromatic rings |

| π-π Stacking | Thiazole ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Prediction of Bioavailability and Pharmacokinetic Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. nih.gov Various in silico models and tools, such as SwissADME, are available to predict the pharmacokinetic profile of a compound based on its structure. nih.gov

For this compound, these predictive models can estimate properties like lipophilicity (LogP), aqueous solubility, and potential for oral bioavailability. The presence of the polar carboxylic acid group would likely increase its water solubility but may decrease its ability to cross cell membranes, potentially impacting its oral absorption.

Computational tools can also predict whether a molecule is likely to be a substrate or inhibitor of important drug-metabolizing enzymes, such as the Cytochrome P450 family. Furthermore, predictions regarding potential toxicity can be made by comparing the structure to known toxicophores. mdpi.com

Table 3: Predicted ADME Properties for a Thiazole Carboxylic Acid Analog

| Property | Predicted Value/Classification | Implication for Drug-Likeness |

| LogP (Lipophilicity) | 1.5 - 2.5 | Moderate lipophilicity, favorable for solubility/permeability balance |

| Aqueous Solubility | Moderately to highly soluble | Good potential for formulation |

| Oral Bioavailability Score | 0.55 | Indicates a good probability of being orally bioavailable |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties |

Note: These are generalized predictions for a molecule with similar functional groups. Actual values would require specific in silico analysis.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is invaluable for lead optimization, as it can guide the design of new analogs with improved potency and selectivity.

In the context of this compound, a QSAR study would typically involve a series of related thiazole derivatives with varying substituents. By correlating descriptors of these molecules (e.g., electronic, steric, and hydrophobic properties) with their measured biological activity, a mathematical model can be developed.

For instance, a QSAR model might reveal that increasing the electron-withdrawing nature of the substituent at the 2-position enhances activity, or that a specific steric bulk at the 4-position is optimal. Such a model for a series including this compound could highlight the relative importance of the bromine atom and the carboxylic acid group for a particular biological effect. This information would then be used to propose new modifications to the lead structure to enhance its desired properties. Studies on other thiazole series have shown the importance of parameters like molecular connectivity indices and Kier's shape indices for their antimicrobial activity. researchgate.net

Table 4: Common Descriptors Used in QSAR Studies of Thiazole Derivatives

| Descriptor Type | Examples | Information Provided |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Distribution of electrons and reactivity |

| Steric | Molecular weight, Molar refractivity, Kier's shape indices | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and ability to cross membranes |

| Topological | Molecular connectivity indices, Wiener index | Branching and connectivity of the molecule |

Q & A

Basic Questions

Q. What spectroscopic and analytical methods are recommended for characterizing 2-Bromo-4-thiazolecarboxylic acid?

- Methodological Answer : Characterization typically involves a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the bromo-thiazole core and carboxylic acid group. For example, the ester precursor (e.g., ethyl 2-bromothiazole-4-carboxylate) can be analyzed to track functional group transformations .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHBrNOS, MW 192.0) and isotopic patterns due to bromine .

- Melting Point Analysis : The compound’s reported melting point (350°C) and boiling point (165.5°C) should be cross-checked using differential scanning calorimetry (DSC) .

Q. What are the standard synthetic routes for preparing this compound?

- Methodological Answer : A common route involves:

- Step 1 : Bromination of 4-thiazolecarboxylic acid derivatives using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions .

- Step 2 : Hydrolysis of ester precursors (e.g., ethyl 2-bromothiazole-4-carboxylate) to the carboxylic acid using NaOH or LiOH, followed by acidification .

- Purification : Recrystallization from polar solvents (e.g., ethanol/water) to achieve >95% purity, validated by HPLC .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the electron density distribution and Fukui indices to identify reactive sites (e.g., bromine substitution vs. carboxylic acid deprotonation) .

- Transition State Modeling : Simulate Suzuki-Miyaura coupling reactions with aryl boronic acids to optimize ligand-metal coordination (e.g., Pd catalysts) .

- Solvent Effects : Use COSMO-RS models to predict solubility and reaction kinetics in polar aprotic solvents (e.g., DMF or THF) .

Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in DMSO/water) and refine structures using software like SHELXL. This confirms bond angles, planarity of the thiazole ring, and hydrogen-bonding networks .

- Powder XRD : Compare experimental patterns with simulated data from crystal structures to assess phase purity .

Q. What strategies mitigate decomposition during thermal analysis of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under inert gas (N) to track decomposition onset temperatures. Observed decomposition near 165°C suggests vacuum distillation for purification .

- Kinetic Stability Studies : Use Arrhenius plots to model degradation pathways, identifying optimal storage conditions (e.g., -20°C in dark, anhydrous environments) .

Q. How do substituents on the thiazole ring influence bioactivity in derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-bromo-4-trifluoromethylthiazole-5-carboxylic acid) and compare bioactivity via enzyme inhibition assays. Use multivariate regression to correlate electronic (Hammett σ) and steric parameters with activity .

- Metabolite Profiling : Employ LC-MS to track metabolic stability in vitro, identifying susceptible sites (e.g., bromine hydrolysis) .

Contradictions and Validation

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Interlaboratory Validation : Cross-reference data from independent sources (e.g., CAS 5198-88-9 in , and 14).

- Impurity Analysis : Use GC-MS or HPLC to detect trace solvents or byproducts (e.g., residual ethyl esters) that may alter thermal properties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods due to potential bromine release during decomposition .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal, adhering to REACH regulations .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHBrNOS | |

| CAS Number | 5198-88-9 | |

| Melting Point | 350°C | |

| Boiling Point | 165.5°C | |

| Common Synthetic Precursor | Ethyl 2-bromothiazole-4-carboxylate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。